1,2,4,6,7-Pentachlorodibenzo-p-dioxin

Description

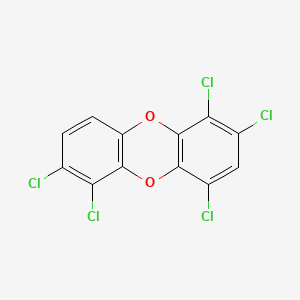

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-10-6(15)3-5(14)9(17)12(10)18-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKDDGLKEYEVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074106 | |

| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-35-8 | |

| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29B758D07Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Sources and Formation Mechanisms of 1,2,4,6,7 Pentachlorodibenzo P Dioxin

Anthropogenic Generation Pathways

The vast majority of PCDDs, including 1,2,4,6,7-Pentachlorodibenzo-p-dioxin, found in the environment originate from human activities. cdc.gov These compounds are formed as unintentional byproducts in thermal and chemical processes, particularly those involving chlorine and organic matter.

Industrial activities are the primary sources of PCDD emissions into the environment. cdc.gov The formation of this compound can occur through two main mechanisms: formation from precursor chemicals at lower temperatures or through de novo synthesis in high-temperature processes where carbon, oxygen, and chlorine are present.

Waste incineration is a major contributor to dioxin emissions. cdc.govnih.gov The combustion of municipal solid waste, medical waste, and industrial hazardous waste can lead to the formation of a variety of PCDD congeners, including this compound. cdc.govresearchgate.netnih.gov The presence of chlorinated materials, such as polyvinyl chloride (PVC) plastics, in the waste stream provides the necessary chlorine for dioxin formation. fortec-inceneritori.it Incomplete combustion and the conditions in the post-combustion zone of incinerators can facilitate the synthesis of PCDDs. fortec-inceneritori.it

| Combustion Source | Typical PCDD Congeners Detected | Formation Conditions |

| Municipal Waste Incineration | A complex mixture of PCDDs and PCDFs, including pentachlorinated congeners. | Incomplete combustion of waste containing chlorinated organic and inorganic materials. |

| Medical Waste Incineration | High concentrations of PCDDs/PCDFs due to the high PVC content of medical supplies. | Similar to municipal waste incineration, with potentially higher chlorine availability. |

| Hazardous Waste Incineration | Variable congener profiles depending on the specific waste stream being incinerated. | High-temperature incineration is designed to destroy organic compounds, but reformation can occur. |

| Fossil Fuel and Wood Combustion | Lower levels of PCDDs compared to waste incineration, but still a significant source. | Presence of chlorine in fuels and organic matter. |

This table provides a general overview of PCDD formation in various combustion processes. The specific congener profile, including the amount of this compound, can vary significantly based on the composition of the material being burned and the combustion conditions.

The chemical industry has historically been a significant source of PCDD contamination. duth.grcdc.gov this compound can be formed as an impurity during the production of certain chlorinated organic chemicals. The synthesis of chlorophenols and their derivatives, which have been used as pesticides and wood preservatives, is a well-documented source of dioxin contamination. duth.gracs.org For example, the production of pentachlorophenol (B1679276) can lead to the formation of various PCDD congeners. duth.gr

The formation pathway often involves the condensation of chlorophenate precursors. Under certain reaction conditions, these precursor molecules can combine to form the stable dibenzo-p-dioxin (B167043) ring structure, with the number and position of chlorine atoms determining the specific congener produced.

The pulp and paper industry has been identified as a source of PCDDs, including pentachlorinated congeners, in the past. nih.govpublications.gc.caresearchgate.net The use of chlorine for bleaching wood pulp was a primary pathway for the formation of these compounds. nih.govpublications.gc.caresearchgate.net The chlorine would react with phenolic compounds present in the lignin (B12514952) of the wood to form chlorinated phenols, which could then act as precursors for PCDD formation. publications.gc.ca

Efforts to reduce dioxin emissions from this sector have led to changes in bleaching processes, such as the substitution of chlorine with chlorine dioxide or other non-chlorine bleaching agents. nih.govpublications.gc.ca These changes have significantly reduced the levels of PCDDs in pulp and paper mill effluents. nih.gov

| Bleaching Process | Potential for PCDD Formation | Key Precursors |

| Elemental Chlorine Bleaching (Historical) | High | Chlorinated phenolic compounds derived from lignin. |

| Chlorine Dioxide Substitution | Significantly Reduced | Reduced formation of chlorinated precursors. |

| Totally Chlorine Free (TCF) Bleaching | Minimal to None | Elimination of chlorine from the bleaching process. |

This table illustrates the impact of changing technologies in the pulp and paper industry on the potential for dioxin formation.

The historical production and use of certain chemicals, such as the herbicide Agent Orange, have resulted in significant environmental contamination with PCDDs. acs.org Although the primary contaminant of concern in Agent Orange was 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), other PCDD congeners were also present. Past industrial accidents have also led to the release of large quantities of dioxins into the environment, creating long-term contamination issues. nih.gov

Due to their persistent nature, PCDDs released in the past can remain in soil and sediment for long periods, acting as a continuing source of exposure for ecosystems and humans. cdc.gov The analysis of sediment cores has shown a historical increase in PCDD concentrations that correlates with the growth of the chemical industry in the 20th century. cdc.gov

Unintentional Byproduct Formation in Industrial Processes

Natural Formation Pathways and Contributions

While anthropogenic sources are dominant, natural processes can also form PCDDs. cdc.gov Forest fires and volcanic eruptions are recognized as natural sources of these compounds. researchgate.netnih.gov In these high-temperature events, the necessary ingredients for dioxin formation—carbon, chlorine, and oxygen—can be present. However, the contribution of these natural sources to the total global environmental burden of PCDDs is considered to be minor compared to that from human activities. cdc.gov

Environmental Fate and Transport of 1,2,4,6,7 Pentachlorodibenzo P Dioxin

Atmospheric Transport and Deposition Dynamics

The atmosphere serves as a primary pathway for the global distribution of dioxins, including 1,2,4,6,7-PeCDD. iupac.org These compounds are released into the atmosphere from various combustion and industrial sources. nih.govalsglobal.eu

Due to their persistence and semi-volatility, POPs like 1,2,4,6,7-PeCDD are susceptible to long-range atmospheric transport (LRAT). pusan.ac.krnih.gov This process allows them to travel vast distances from their emission sources, leading to their presence in remote ecosystems far from industrial or populated areas. iupac.orgeurochlor.org The transport occurs via atmospheric currents, and the distance a compound travels is influenced by its chemical stability and partitioning behavior in the atmosphere. eurochlor.orgenvirocomp.com Intercontinental atmospheric transport can take anywhere from three to 30 days. eurochlor.org The "cold condensation" hypothesis suggests that semi-volatile organic compounds are preferentially deposited at higher, colder latitudes. iupac.org

Removal of 1,2,4,6,7-PeCDD from the atmosphere occurs through wet and dry deposition. researchgate.net

Dry Deposition: This process involves the gravitational settling of aerosol-bound particles and is considered the primary mechanism for the removal of PCDD/Fs from the atmosphere. researchgate.net Studies on PCDD/F mixtures have shown that dry deposition can account for a significant majority—between 68.0% and 73.9%—of the total deposition fluxes. aaqr.org

Wet Deposition: This involves the removal of dioxins from the atmosphere by precipitation, including rain and snow. aaqr.org The efficiency of wet deposition is linked to rainfall intensity. aaqr.org However, due to the hydrophobic nature of dioxins, this process is dominated by the scavenging of the particulate phase rather than the gaseous phase. aaqr.org In regions with low rainfall, the contribution of wet deposition to the total flux is considerably lower than that of dry deposition. researchgate.net

In the atmosphere, 1,2,4,6,7-PeCDD exists in both a gaseous phase and a particle-bound phase, and its distribution between these two phases is a critical factor in its transport and deposition. nih.gov This gas-particle partitioning is influenced by temperature and the specific properties of the dioxin congener. researchgate.net

PCDD/Fs with a higher molecular weight and lower volatility, such as the more chlorinated congeners, are predominantly found associated with atmospheric particles. aaqr.org Conversely, lower molecular weight congeners tend to exist more in the gas phase. aaqr.org As a pentachlorinated dioxin, 1,2,4,6,7-PeCDD falls into the semi-volatile category, and its partitioning is dynamic. researchgate.net Studies have indicated that PCDD/Fs are mainly distributed in the particle phase. nih.gov The partitioning of penta- to hepta-chlorinated PCDD/DFs, in particular, varies widely depending on the ambient temperature. researchgate.net

Distribution and Partitioning in Environmental Compartments

Once deposited from the atmosphere, 1,2,4,6,7-PeCDD enters terrestrial and aquatic ecosystems, where its high hydrophobicity and lipophilicity govern its distribution. alsglobal.eu

Soil acts as a primary sink for dioxins. nih.gov Due to their hydrophobic nature, compounds like 1,2,4,6,7-PeCDD are resistant to leaching and tend to accumulate in the upper soil layers, binding strongly to organic matter and clay particles. iuss.orgresearchgate.net This strong sorption limits their mobility within the soil profile and their potential to contaminate groundwater. nih.gov

The sorption of dioxins to soil is influenced by several factors:

Organic Carbon Content: The fraction of organic carbon (foc) in soil is a key determinant of sorption capacity for hydrophobic compounds.

Clay Minerals: Smectite clays (B1170129) have been shown to have a high affinity for dioxins. iuss.org The specific type of clay and the nature of the exchangeable cations on the clay surface can significantly influence sorption strength. iuss.org For instance, maximum dioxin sorption has been observed on clay minerals exchanged with weakly hydrated monovalent cations like Cs+. iuss.org

This strong binding contributes to the long-term persistence of dioxins in the soil, where they can remain for years to decades. researchgate.netca.gov

In aquatic environments, 1,2,4,6,7-PeCDD rapidly partitions from the water column to sediment and biota due to its extremely low water solubility. oup.com

A study on the distribution of a pentachlorodibenzo-p-dioxin (P5CDD) in aquatic mesocosms found that the compound was cleared rapidly from the water column, with a pseudo-first-order half-life of approximately 0.38 to 0.57 days. oup.com The primary redistribution pathway was heavily dependent on the method of entry into the ecosystem. oup.com

When P5CDD entered the system already sorbed to sediment particles, sedimentation was the dominant process controlling its redistribution. oup.com

When introduced via a surface spray, processes like volatilization and partitioning to surface microlayers became more significant, leading to lower concentrations in the bottom sediment compared to the particle-sorbed application. oup.com

Ultimately, bottom sediments become the main reservoir for dioxins in aquatic systems. nih.gov The partitioning between sediment and water is largely controlled by the organic carbon content of the sediment; higher organic content leads to stronger sorption and lower bioavailability in the water column. nih.gov The partitioning of dioxins to sediment is also influenced by the presence of black carbon, which can increase sorption and reduce partitioning into water. nih.gov

Data Tables

Table 1: Aquatic Fate of Pentachlorodibenzo-p-dioxin (P5CDD) in Mesocosms

| Parameter | Particle-Sorbed Application | Sprayover Application |

| Clearance Half-Life (Water Column) | 0.38 ± 0.19 days | 0.57 ± 0.08 days |

| Sediment Concentration (Bottom) | 1.2 ng/g dry weight | 0.6 ng/g dry weight |

| Dominant Redistribution Process | Sedimentation | Volatilization, Film-to-Water Transfer, Partitioning |

| Data sourced from a study on 1,2,3,4,7-pentachlorodibenzo-p-dioxin. oup.com |

Table 2: Deposition Characteristics of PCDD/Fs

| Deposition Parameter | Finding |

| Primary Removal Mechanism | Dry Deposition |

| Dry Deposition Contribution | 68.0% - 73.9% of total deposition |

| Wet Deposition Controlling Factor | Rainfall Intensity |

| Dominant Phase in Wet Deposition | Particulate Phase Scavenging |

| Data represents general findings for the PCDD/F class. researchgate.netaaqr.org |

Soil-Air Exchange Processes

The exchange of 1,2,4,6,7-Pentachlorodibenzo-p-dioxin (1,2,4,6,7-PeCDD) between soil and the atmosphere is a critical component of its environmental distribution. This bidirectional process involves both the deposition of the compound from the atmosphere onto the soil and its subsequent volatilization from the soil back into the atmosphere. The net direction of this exchange is governed by a complex interplay of the chemical's physicochemical properties, soil characteristics, and meteorological conditions.

Deposition: Atmospheric 1,2,4,6,7-PeCDD, which exists in both vapor phase and adsorbed to particulate matter, is deposited onto soil surfaces through dry and wet deposition. Dry deposition involves the gravitational settling of particulate matter and the direct absorption of gaseous forms onto soil and vegetation. Wet deposition occurs through the scavenging of the compound from the atmosphere by precipitation, such as rain and snow. Due to their low water solubility and tendency to adsorb to particles, deposition is a significant pathway for the entry of pentachlorodibenzo-p-dioxins into terrestrial ecosystems.

Volatilization: The transfer of 1,2,4,6,7-PeCDD from soil to the atmosphere, known as volatilization, is a key process that allows contaminated soils to act as a secondary source of this compound to the environment. The rate of volatilization is influenced by several factors:

Temperature: Higher ambient temperatures increase the vapor pressure of 1,2,4,6,7-PeCDD, thereby enhancing its tendency to volatilize from the soil surface. Studies on other persistent organic pollutants (POPs) have shown that soils can shift from being a net sink to a net source during warmer summer months.

Soil Properties: The organic matter content of the soil is a crucial factor. Soils with high organic carbon content tend to strongly adsorb dioxins, which reduces their availability for volatilization. Soil moisture can also affect the partitioning of the compound between the soil, soil water, and soil air phases. researchgate.net

Meteorological Conditions: Wind speed at the soil surface influences the thickness of the stagnant air boundary layer, with higher wind speeds leading to increased rates of volatilization. Atmospheric turbulence can also play a role in the dispersion of the volatilized compound.

The equilibrium status between soil and air for POPs can be assessed using the fugacity fraction, which indicates the direction of net transfer. For many POPs, it has been observed that historically contaminated soils can act as a source to the atmosphere, particularly for lower-molecular-weight congeners and during warmer periods. nih.gov While specific quantitative data for the volatilization flux of 1,2,4,6,7-PeCDD are limited, the principles governing the soil-air exchange of other dioxins and POPs are applicable.

Bioaccumulation, Biomagnification, and Trophic Transfer

Bioaccumulation Potential in Aquatic Organisms

This compound, due to its lipophilic (fat-loving) and hydrophobic (water-repelling) nature, has a high potential for bioaccumulation in aquatic organisms. Bioaccumulation is the process by which the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment (water, sediment). This occurs through various uptake routes, including direct absorption from the water (bioconcentration) and ingestion of contaminated food.

The bioaccumulation potential is often quantified using the Bioconcentration Factor (BCF) and the Biota-Sediment Accumulation Factor (BSAF).

Bioconcentration Factor (BCF): This is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. High BCF values indicate a strong tendency for a chemical to be taken up and stored by aquatic life.

Biota-Sediment Accumulation Factor (BSAF): This factor relates the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. It is a useful measure for benthic (bottom-dwelling) organisms that are primarily exposed through contaminated sediments.

Research on various dioxin congeners has provided insights into their bioaccumulation behavior. Generally, less chlorinated dioxins are more readily bioaccumulated than their more highly chlorinated counterparts. Studies have shown that BSAF values for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in benthic fish tend to be higher for the lower chlorinated isomers. researchgate.net For instance, in a study of benthic fish from Hiroshima Bay, the BSAF for 1,2,3,7,8-PeCDD, an isomer of the compound in focus, was found to be significant. researchgate.net

The following table presents Bioconcentration Factors for various dioxin congeners in different aquatic organisms, illustrating the general bioaccumulative nature of this class of compounds.

| Organism | Congener | Exposure Period (days) | Media | BCF |

| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,4,7-PeCDD | 5 | Water | 810 |

| Fathead minnow (Pimephales promelas) | 1,2,3,4,7-PeCDD | 5 | Water | 1,200–1,647 |

| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,4,6,7-HpCDD | 5 | Water | 1,059–1,790 |

| Fathead minnow (Pimephales promelas) | 1,2,3,4,6,7-HpCDD | 5 | Water | 513–515 |

Data sourced from Muir et al. 1986a, 1986b as cited in a toxicological profile for chlorinated dibenzo-p-dioxins. nih.gov

Biomagnification within Aquatic Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in a food web. wikipedia.org This occurs because lipophilic compounds like 1,2,4,6,7-PeCDD are not easily metabolized or excreted and are efficiently transferred from prey to predator. As a result, top predators in an aquatic ecosystem, such as large fish, marine mammals, and fish-eating birds, can accumulate significantly higher concentrations of these compounds than organisms at lower trophic levels.

The potential for a chemical to biomagnify is often assessed using the Biomagnification Factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. A BMF value greater than one indicates that biomagnification is occurring.

Studies on dioxins in aquatic food webs have demonstrated their potential for biomagnification. For example, research in Lake Shinji, Japan, on waterfowl and their prey showed that the biomagnification of 2,3,7,8-substituted PCDDs/DFs was significant, with lower chlorinated isomers exhibiting higher BMFs than higher chlorinated ones. nih.gov This suggests that pentachlorinated congeners like 1,2,4,6,7-PeCDD are likely to biomagnify in aquatic food webs.

Another study on the Lake Ontario food web found that biomagnification of 2,3,7,8-TCDD was significant between fish and fish-eating birds, with a log BMF of 1.51 from alewife to herring gulls. epa.gov While specific BMFs for 1,2,4,6,7-PeCDD are not widely available, the data from related compounds strongly indicate its propensity to move up the aquatic food chain and accumulate in top predators.

Trophic Transfer Dynamics in Terrestrial Ecosystems

The transfer of this compound through terrestrial food webs begins with its presence in the soil. Soil-dwelling invertebrates, such as earthworms, can accumulate the compound directly from the soil. These invertebrates are then consumed by organisms at higher trophic levels, such as birds and small mammals, initiating the transfer of the contaminant up the food chain.

The efficiency of this trophic transfer is a key determinant of the exposure risk for terrestrial wildlife. Research on related dioxin congeners provides evidence for this transfer. For instance, a study involving mink, a carnivorous mammal, demonstrated the biomagnification of a heptachlorodibenzo-p-dioxin (HpCDD) from their diet. The study reported log Biomagnification Factors (BMFs) ranging from 1.18 to 1.70 for mink fed with 1,2,3,4,6,7,8-HpCDD in their diet, indicating a significant accumulation from their food source. epa.gov

Birds are also susceptible to the biomagnification of POPs from their diet of terrestrial and aquatic invertebrates. nih.govresearchgate.net The process involves the ingestion of contaminated insects or worms, leading to the accumulation of these compounds in the birds' tissues. The extent of biomagnification can be influenced by the specific dietary habits of the bird species and the physicochemical properties of the contaminant.

While detailed quantitative studies on the complete trophic transfer of 1,2,4,6,7-PeCDD in a multi-step terrestrial food chain are scarce, the available evidence from related compounds in both mammals and birds points to a significant potential for this compound to be transferred and concentrated at higher trophic levels in terrestrial ecosystems.

Environmental Degradation and Remediation Strategies for 1,2,4,6,7 Pentachlorodibenzo P Dioxin

Remediation Technologies for Contaminated Environments

The persistent and toxic nature of 1,2,4,6,7-Pentachlorodibenzo-p-dioxin (1,2,4,6,7-PeCDD) necessitates effective remediation strategies for contaminated environments. Various technologies have been developed and applied to treat soils, sediments, and industrial wastes tainted with this and other dioxin congeners. These technologies can be broadly categorized into thermal and biological approaches, each with distinct mechanisms for either destroying the contaminant or limiting its environmental mobility.

Thermal Remediation Approaches

Thermal remediation technologies utilize high temperatures to either destroy the chemical structure of 1,2,4,6,7-PeCDD or separate it from the contaminated matrix for subsequent treatment. These methods are generally effective but can be energy-intensive and require careful management of emissions.

High-temperature incineration is a well-established and effective method for the destruction of dioxins, including 1,2,4,6,7-PeCDD. This process involves the combustion of contaminated materials at temperatures typically exceeding 850°C, with optimal destruction occurring at 1200°C or higher. The high temperatures, combined with sufficient residence time and oxygen, break down the stable aromatic structure of the dioxin molecule into less harmful compounds such as carbon dioxide, water, and hydrogen chloride. bicgroup.com.sg

The U.S. Environmental Protection Agency (EPA) has recognized incineration as a preferred technology for treating dioxin-containing wastes, capable of achieving destruction and removal efficiencies (DRE) greater than 99.9999%. Rotary kilns are a commonly employed incineration technology due to their versatility in handling various waste types, including solids, liquids, and sludges.

However, the effectiveness of incineration is highly dependent on operational conditions. Incomplete combustion can potentially lead to the formation of new dioxin molecules through a process known as de novo synthesis, particularly in the post-combustion zone at temperatures between 200°C and 500°C. ieabioenergy.com Therefore, strict control over temperature, residence time, and emissions is crucial for the safe and effective application of this technology. Modern incinerators are equipped with advanced air pollution control devices, such as activated carbon injection and bag filters, to capture any residual dioxins and other pollutants, achieving removal efficiencies of over 99%. nih.gov

Table 1: Reported Destruction and Removal Efficiencies (DRE) for Dioxins in High-Temperature Incineration

| Technology | Contaminant Class | Temperature (°C) | Destruction and Removal Efficiency (DRE) (%) | Reference |

| Mobile Research Incinerator | Dioxins | >1200 | >99.9999 | |

| Rotary Kiln Incinerator | 2,3,7,8-TCDD | Not Specified | Residual levels below 0.05-0.2 ppb | |

| Small-Scale Waste Incinerator (with ACI+BG) | PCDD/Fs | Not Specified | 99.13 (in terms of I-TEQ) | nih.gov |

Note: Data specific to this compound is limited; the table presents data for the broader class of dioxins (PCDD/Fs) or specific congeners as reported in the sources.

Thermal desorption is a remediation technology that uses heat to volatilize contaminants from a solid matrix like soil. The contaminated material is heated to a temperature sufficient to vaporize the organic contaminants, but not high enough to cause combustion. The vaporized contaminants are then collected and treated in a separate unit, often a thermal oxidizer or incinerator. This two-step process allows for the treatment of a smaller, more concentrated gas stream, which can be more efficient and cost-effective than direct incineration of the entire soil volume. inrs.ca

For dioxins, which have high boiling points, the required temperatures for thermal desorption are typically in the range of 300°C to 600°C. nih.gov The effectiveness of thermal desorption is influenced by factors such as soil type, moisture content, and the specific properties of the contaminant. Studies have shown that thermal desorption can achieve high removal efficiencies for a range of persistent organic pollutants. For instance, at a former industrial site in Sydney, Australia, approximately 175,000 tonnes of dioxin-contaminated soil were successfully treated using a directly heated thermal desorption plant. researchgate.net Research has also indicated that the presence of certain catalysts, like copper dichloride, can enhance the removal, destruction, and dechlorination of chlorinated aromatic compounds during thermal desorption. nih.gov

Table 2: Efficiency of Thermal Desorption for Polychlorinated Biphenyls (PCBs) with Copper Dichloride Catalyst

| Temperature (°C) | PCB Removal Efficiency (%) | PCB Destruction Efficiency (%) | Reference |

| 600 | 98.1 | 93.9 | nih.gov |

Vitrification is a thermal process that immobilizes contaminants by incorporating them into a stable, glass-like solid. In situ vitrification (ISV) involves inserting electrodes into the contaminated soil and passing a large electrical current between them. This generates extremely high temperatures, ranging from 1600°C to 2000°C, which melts the soil and other earthen materials. osti.gov

As the molten mass cools, it solidifies into a chemically durable and leach-resistant monolith. Organic contaminants like 1,2,4,6,7-PeCDD are destroyed by pyrolysis at these high temperatures, while inorganic contaminants are physically encapsulated within the vitrified matrix. osti.gov The off-gases produced during the process are captured by a hood and treated to remove any hazardous components. osti.gov

ISV is particularly advantageous for treating mixed waste containing both organic and inorganic contaminants. It has been demonstrated to be effective for a range of hazardous materials, including dioxins, furans, and heavy metals. A key benefit of this technology is the permanent immobilization of the contaminants, which significantly reduces their long-term environmental risk. osti.gov

Biological Remediation Strategies

Biological remediation, or bioremediation, utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. These strategies are generally considered more cost-effective and environmentally friendly than thermal methods, although they may require longer treatment times and are highly dependent on specific environmental conditions.

Bioremediation of chlorinated compounds like 1,2,4,6,7-PeCDD often relies on the metabolic activities of specific microbial consortia. frontiersin.org The degradation process can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, a key mechanism is reductive dechlorination, where microorganisms use the chlorinated dioxin as an electron acceptor, sequentially removing chlorine atoms from the molecule. nih.gov This process is crucial for the breakdown of highly chlorinated dioxins.

Two main strategies are employed to enhance the bioremediation of contaminated sites:

Bioaugmentation : This involves the introduction of specific, pre-grown microbial cultures with known degradative capabilities to the contaminated environment. serdp-estcp.mil For chlorinated compounds, cultures containing Dehalococcoides species are often used, as these bacteria are known to be capable of complete reductive dechlorination of various chlorinated solvents and are implicated in the degradation of dioxins. cluin.orgterrasystems.net

Biostimulation : This strategy focuses on stimulating the growth and activity of the indigenous microbial populations that are already present at the contaminated site. This is typically achieved by adding nutrients, electron donors, or other amendments that create more favorable conditions for microbial degradation. researchgate.net For example, the addition of electron donors can enhance the process of reductive dechlorination by providing the necessary energy for the microorganisms. nih.gov

While research has demonstrated the potential of bioremediation for a range of polychlorinated dibenzo-p-dioxins, the effectiveness can vary significantly depending on the specific congener, the microbial communities present, and the geochemical conditions of the site. nih.gov Many studies have focused on the degradation of other dioxin congeners, and specific data on the bioremediation of 1,2,4,6,7-PeCDD is limited. However, the principles of bioaugmentation and biostimulation hold promise for the development of effective in-situ treatment strategies for this compound.

Table 3: Microorganisms Involved in the Bioremediation of Dioxins and Related Compounds

| Microorganism/Group | Degradation Pathway | Target Compounds | Reference |

| Dehalococcoides spp. | Reductive Dechlorination | Chlorinated Solvents, Dioxins | cluin.org |

| Sphingomonas wittichii RW1 | Aerobic Degradation | Dibenzo-p-dioxin (B167043), Dibenzofuran | nih.gov |

| Microbial Consortia | Aerobic/Anaerobic Degradation | 2,3,7,8-TCDD | researchgate.net |

Phytoremediation Potential and Applications

Phytoremediation has emerged as an environmentally friendly and cost-effective approach for the remediation of soils contaminated with persistent organic pollutants, including dioxins. nih.govmdpi.com This technique utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain contaminants. mdpi.com The primary mechanisms involved are the uptake and accumulation of toxins by the plant, as well as the stimulation of microbial degradation in the soil surrounding the plant roots (rhizosphere). mdpi.com

While research into the phytoremediation of specific dioxin congeners like this compound is still developing, studies on the broader class of Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown promising results. nih.gov Various plant species have been investigated for their potential to remediate dioxin-contaminated soils. For instance, studies have shown that certain cultivars of zucchini (Cucurbita pepo) can be effective in reducing dioxin concentrations in weathered, contaminated soil. researchgate.net Similarly, white clover (Trifolium repens L.) has been identified as a candidate for phytoremediation, particularly when used in conjunction with specific dioxin-degrading bacteria like Comamonas sp. strain KD7. researchgate.net This combination, known as rhizoremediation, leverages the symbiotic relationship between the plant and bacteria to enhance the breakdown of pollutants. researchgate.net

Aided phytoremediation, which involves the use of amendments to boost the efficacy of the plants, has also been explored. nih.gov In one study, the use of alfalfa (Medicago sativa) combined with amendments such as an arbuscular mycorrhizal fungal inoculum (Funneliformis mosseae), a biosurfactant (rhamnolipids), and a dioxin-degrading bacterium (Sphingomonas wittichii RW1) resulted in a 23% dissipation of total dioxins/furans after six months. nih.gov This suggests that a multi-faceted approach can stimulate microbial activity and increase the bioavailability of these hydrophobic compounds for degradation. nih.govacs.org

The following table summarizes findings from various phytoremediation studies on dioxin-contaminated soils.

| Plant Species | Amendment/Condition | Target Contaminant | Key Findings |

| Zucchini (Cucurbita pepo) | None | Weathered dioxin-like compounds | Demonstrated potential for remediation in pot cultivation. researchgate.net |

| White Clover (Trifolium repens L.) | In combination with Comamonas sp. strain KD7 | Dioxin-spiked soil | The plant acts as a carrier, increasing the dioxin-degrading activity of the bacteria. researchgate.net |

| Alfalfa (Medicago sativa) | Mycorrhizal fungi, biosurfactant, degrading bacteria | Aged dioxins/furans | Achieved a 23% reduction in total dioxin/furan (B31954) concentration over six months. nih.gov |

| Tall Fescue (Festuca arundinacea) | Cultivated with Zucchini | 17 PCDD/F congeners | Showed significant reductions, particularly for PCDFs (7–13%). acs.org |

| Tall Fescue (Festuca arundinacea) | Compost addition | 14 PCDD/F congeners | Significantly reduced concentrations of multiple congeners (14–32%), likely by enhancing bioavailability. acs.org |

Physical and Chemical Remediation Methods

In addition to biological approaches like phytoremediation, various physical and chemical methods are employed to decontaminate soils affected by this compound and other dioxins. nih.govresearchgate.net These ex-situ and in-situ technologies aim to either separate the contaminant from the soil matrix or chemically transform it into less toxic substances. tpsgc-pwgsc.gc.caclu-in.org Common methods include soil washing and extraction, which physically remove the contaminants, and chemical dechlorination and oxidation, which break down the molecular structure of the dioxins. researchgate.netclu-in.org

Soil Washing and Extraction Techniques

Soil washing is an ex-situ remediation technology that uses a liquid solution to scrub and separate contaminants from excavated soil. tpsgc-pwgsc.gc.ca This process does not destroy the contaminants but concentrates them into a smaller volume, which then requires further treatment, such as incineration. tpsgc-pwgsc.gc.ca The effectiveness of soil washing hinges on the principle that most hydrophobic contaminants, like dioxins, tend to bind to the fine-grained soil particles (silt and clay) and organic matter. The process typically involves several steps: excavation, size separation of soil particles, and washing the contaminated fractions with a specific solution.

A variety of washing solutions can be employed, including organic solvents, surfactants (soaps), and even edible oils. nih.govresearchgate.net

Organic Solvents: These have demonstrated high removal efficiencies, reaching up to 99% for dioxins from contaminated soil. nih.govresearchgate.net

Surfactants and Caustic Agents: Solutions containing soaps or agents like sodium hydroxide (B78521) can leach organic pollutants from the soil particles.

Fish Oil Extract: A novel approach using fish oil extract combined with ultrasonication and mechanical stirring showed a removal rate of over 94% for PCDD/Fs in highly contaminated soils. researchgate.net

Combining physical separation techniques (like mechanical stirring or froth flotation) with chemical extraction can enhance the removal efficiency by 1.5 to 2 times while reducing energy consumption and costs. nih.govresearchgate.net Soil washing is considered a promising technology due to its high efficiency (66-99%) and reasonable cost, which ranges from approximately $46 to $250 per metric ton. nih.govresearchgate.net However, a significant challenge is the management and treatment of the contaminated washing solution and any volatile organic compounds generated during the process. tpsgc-pwgsc.gc.canih.gov

| Technique/Washing Solution | Scale | Removal Efficiency | Key Aspects |

| Organic Solvents | Lab/Pilot | Up to 99% | Highly effective but requires management of spent solvent. nih.govresearchgate.net |

| Surfactants / "Soaps" | Pilot | Varies | Used in a slurry to extract contaminants; eliminates air emissions. |

| Froth Flotation | Field-scale potential | Promising | A physical separation technique that shows potential for larger applications. nih.govresearchgate.net |

| Fish Oil Extract with Ultrasonication | Lab | ~94.5% | An environmentally friendly solvent that partitions PCDD/Fs from soil particles. researchgate.net |

Chemical Dechlorination and Oxidation Strategies

Chemical dechlorination and oxidation are treatment strategies designed to chemically alter the structure of dioxins, rendering them less toxic.

Chemical Dechlorination aims to destroy hazardous chlorinated molecules by progressively replacing chlorine atoms with other atoms, most commonly hydrogen. This process can significantly reduce the toxicity of dioxin congeners. Several reagent formulations have been developed for this purpose. A notable example is the use of alkaline polyethylene (B3416737) glycol (APEG) reagents. In one successful application, a formulation of molten sodium and polyethylene glycol (PEG) was effective in treating dioxin-contaminated materials. The APEG-PLUS technology was selected by the U.S. Environmental Protection Agency (EPA) to treat thousands of gallons of oil contaminated with dioxins and furans, demonstrating its efficacy. The success of these methods depends on factors like soil type, moisture content, reaction temperature, and the specific chemical form of the dioxin.

Chemical Oxidation involves introducing strong oxidizing agents into the contaminated soil to break down pollutants. researchgate.net In-situ chemical oxidation (ISCO) is a common application where oxidants are injected into the subsurface. dntb.gov.ua While less is documented specifically for dioxins compared to other contaminants, the principle applies. clu-in.org Oxidants such as permanganate, persulfate, and ozone can generate highly reactive radicals (e.g., hydroxyl radicals) that can degrade recalcitrant organic compounds. researchgate.net These aggressive treatments can rapidly remove high concentrations of contaminants from source zones. researchgate.net An integrated approach using palladized iron nanoparticles for reductive dechlorination followed by oxidative biodegradation has been shown to completely degrade 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to its non-chlorinated backbone, dibenzo-p-dioxin, which was then further broken down by microorganisms. nih.govcolab.ws

In-situ Remediation Technologies and Effectiveness Evaluation

In-situ remediation technologies treat contaminated soil and groundwater in place, without the need for excavation, which can offer significant cost savings and reduce site disruption compared to ex-situ methods like soil washing or incineration. epa.govregenesis.com These technologies can be broadly categorized into biological, chemical, and physical methods.

In-situ Bioremediation focuses on stimulating the activity of indigenous microorganisms or introducing specialized microbes (bioaugmentation) to degrade contaminants. nih.govclu-in.org For chlorinated compounds like dioxins, anaerobic reductive dechlorination is a key pathway, where bacteria use the contaminant as an electron acceptor, removing chlorine atoms. dss.go.thresearchgate.net Studies have shown that microbial communities in sediments can dechlorinate highly chlorinated dioxins, sometimes leading to the transient formation of less chlorinated, but still toxic, congeners like 2,3,7,8-TCDD, which can then be further dechlorinated to non-toxic products. dss.go.th The effectiveness of bioremediation can be enhanced by adding nutrients (biostimulation) or specific microbial strains. nih.gov

In-situ Chemical Oxidation (ISCO) , as mentioned previously, involves injecting chemical oxidants directly into the contaminated area. clu-in.org This technology is effective for a wide range of organic contaminants, including volatile organic compounds and semi-volatile organic compounds, and can be applied to various soil types. clu-in.org Full-scale applications have demonstrated significant success; for example, soil concentrations of trichloroethene (TCE) as high as 1,760 mg/kg have been reduced to below detection limits. clu-in.org The main advantages of ISCO are the relatively short treatment times (months instead of years) and its ability to destroy contaminants rather than just transferring them to another phase. clu-in.org

The effectiveness of any in-situ technology is highly dependent on site-specific conditions, including geology, hydrogeology, and the nature and extent of contamination. epa.gov A thorough site characterization is crucial for the successful design and implementation of an in-situ remediation strategy. regenesis.com Often, a combination of technologies, such as ISCO for source zone treatment followed by monitored natural attenuation or enhanced bioremediation for the dissolved plume, provides the most effective and sustainable solution. dntb.gov.ua

Analytical Methodologies for 1,2,4,6,7 Pentachlorodibenzo P Dioxin in Environmental Research

Sample Preparation and Extraction Techniques for Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,4,6,7-PeCDD is the effective extraction of the analyte from complex environmental matrices. Given that dioxins are often present at trace levels (parts-per-trillion or even parts-per-quadrillion), the chosen technique must efficiently isolate them from interfering compounds. researchgate.net The selection of an extraction method is highly dependent on the sample matrix.

Common extraction techniques outlined in regulatory methods such as U.S. EPA Method 8290A include:

Soxhlet Extraction : A classic and robust reference method used for solid samples like soil, sediment, and fly ash. itrcweb.org It typically uses toluene (B28343) as the solvent. epa.gov

Pressurized Fluid Extraction (PFE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional methods. epa.govepa.gov

Microwave-Assisted Extraction : This method uses microwave energy to heat the solvent and sample, accelerating the extraction process for solid samples. itrcweb.org

Solid-Phase Extraction (SPE) : Particularly useful for aqueous samples, SPE involves passing the water sample through a disk or cartridge containing a solid adsorbent that retains the dioxins. epa.govresearchgate.net

Liquid-Liquid Extraction (LLE) : A conventional method for water samples, typically using methylene (B1212753) chloride. epa.gov

Following initial extraction, a rigorous cleanup process is mandatory to remove co-extracted interfering compounds like lipids, humic substances, and other persistent organic pollutants. nih.govnih.gov This is commonly achieved using multi-column chromatography with various adsorbents. A multi-layer silica (B1680970) gel column, for instance, may contain layers treated with sulfuric acid to oxidize lipids and basic compounds, a potassium hydroxide (B78521) layer to remove acidic components, and a silver nitrate (B79036) layer to remove sulfur-containing compounds. Other materials like alumina (B75360) and activated carbon are also used to fractionate the extract and isolate the PCDDs. itrcweb.org

| Extraction Method | Applicable Matrices | Typical Solvent(s) | Reference |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Fly Ash, Paper Pulp | Toluene | itrcweb.orgepa.gov |

| Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) | Solid Samples (Soil, Sediment) | Toluene | epa.govnih.gov |

| Microwave-Assisted Extraction | Solid Samples (Soil) | Matrix-dependent | itrcweb.org |

| Solid-Phase Extraction (SPE) | Water | Matrix-dependent | epa.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Water | Methylene Chloride | epa.gov |

Chromatographic Separation and Detection Methods

After extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate the different PCDD congeners before detection.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is universally recognized as the "gold standard" for the definitive identification and quantification of PCDDs, including 1,2,4,6,7-PeCDD. chromatographyonline.com This technique provides the required sensitivity to detect the exceptionally low concentrations found in the environment and the selectivity to differentiate target analytes from chemical interferences. nih.gov

The gas chromatograph uses a long capillary column (e.g., 60-meter DB-5) to separate the different dioxin isomers based on their boiling points and interaction with the column's stationary phase. epa.gov The high-resolution mass spectrometer then bombards the eluting molecules with electrons, causing them to ionize and fragment. By operating at high resolving power (typically ≥10,000), the mass spectrometer can measure the mass of these ions with very high accuracy, allowing it to distinguish between the exact mass of a dioxin congener and that of an interfering compound with the same nominal mass. nih.gov The instrument is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific ions characteristic of the target analytes, further enhancing sensitivity and selectivity. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

To achieve accurate quantification and correct for any analyte losses during the extensive sample preparation process, the isotope dilution technique is employed. food-safety.com This is a key component of standard methods like EPA 8290A. epa.gov Before extraction, the sample is spiked with a known amount of an isotopically labeled standard for each target congener, such as ¹³C₁₂-1,2,3,7,8-PeCDD. epa.govpublications.gc.ca

These labeled standards are chemically identical to the native (¹²C₁₂) analytes and thus behave identically throughout the extraction, cleanup, and chromatographic separation. food-safety.com However, because they contain the heavier carbon-13 isotope, the mass spectrometer can distinguish them from their native counterparts based on their higher mass. By measuring the ratio of the response of the native analyte to the response of its labeled internal standard, the concentration of the native analyte in the original sample can be calculated accurately, regardless of incomplete recovery during sample processing. food-safety.comepa.gov

Congener-Specific Analysis and Isomer Differentiation

There are 14 different congeners of pentachlorodibenzo-p-dioxin. clu-in.org Since the toxicity of PCDDs varies dramatically between congeners, analytical methods must be able to separate and quantify the specific toxic isomers, such as those with chlorine atoms in the 2,3,7,8 positions. eurofinsus.com

Achieving this isomer-specific separation is a significant chromatographic challenge. chromatographyonline.com No single gas chromatography column can resolve all 210 PCDD and PCDF congeners. epa.gov A 60-m DB-5 column, for example, is capable of providing isomer specificity for 2,3,7,8-TCDD, but may not resolve other key isomers. epa.gov Therefore, a second analysis on a different column with a more polar stationary phase (e.g., SP-2330 or a cyanopropyl-based phase) is often required for confirmation, particularly to resolve 2,3,7,8-TCDF from its isomers. epa.govchromatographyonline.comdioxin20xx.org The identification of a congener is confirmed by comparing its retention time to that of an authentic standard and ensuring that the ratio of its characteristic ions matches the theoretical isotopic abundance ratio. epa.gov

| Column Type (Stationary Phase) | Primary Use / Separation Target | Reference |

|---|---|---|

| DB-5 (5% Phenyl-methylpolysiloxane) | Primary analysis column, isomer specificity for 2,3,7,8-TCDD | epa.gov |

| SP-2330 / SP-2331 (biscyanopropyl polysiloxane) | Confirmation column, resolves 2,3,7,8-TCDF from other TCDF isomers | epa.govdioxin20xx.org |

| DB-225 (50% Cyanopropylphenyl-methylpolysiloxane) | Confirmation column for 2,3,7,8-TCDF | epa.gov |

Quality Assurance and Quality Control in Environmental Dioxin Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure that data from dioxin analysis is reliable and legally defensible. Key QA/QC elements include:

Method Blanks : A clean matrix (e.g., purified sand or reagent water) is processed and analyzed alongside the actual samples to check for contamination introduced during the analytical process. dioxin20xx.org

Calibration : The instrument (HRGC-HRMS) is calibrated using a series of standards at different concentrations to establish a linear response curve. This calibration must be verified regularly. jenck.com

Internal Standard Recoveries : The recovery of the ¹³C-labeled internal standards is monitored for every sample. Acceptable recoveries (typically within a range of 40-130%) demonstrate that the analytical process was efficient.

GC Column Performance Checks : A standard solution containing the first and last eluting isomers for each homologous series, as well as critical isomer pairs, is analyzed to verify the chromatographic resolution and retention times. epa.gov

Ongoing Precision and Recovery (OPR) : A control sample with a known concentration of analytes is analyzed with each batch of samples to assess the ongoing performance of the entire method. jenck.com

One significant challenge in QA/QC is managing detections at or near the method detection limit. Sporadic, low-level contamination in laboratory and field blanks can lead to false positive results, complicating data interpretation, especially when regulatory limits are extremely low. dioxin20xx.org

Ecotoxicological Implications and Ecological Risk Assessment of 1,2,4,6,7 Pentachlorodibenzo P Dioxin

Ecological Impact on Aquatic Ecosystems

The lipophilic nature of 1,2,4,6,7-PeCDD facilitates its partitioning into sediments and accumulation in the fatty tissues of aquatic organisms, leading to potential biomagnification through the food web.

Effects on Aquatic Organisms (Fish, Invertebrates, Plants)

Specific toxicological data for 1,2,4,6,7-PeCDD on a wide range of aquatic organisms remains limited in publicly available scientific literature. However, based on the well-established toxicity of other dioxin congeners, it is anticipated that 1,2,4,6,7-PeCDD would elicit similar adverse effects. For fish, these effects often manifest during early life stages and can include developmental abnormalities, reduced growth, and mortality. Dioxins, in general, are known to cause a "wasting syndrome" in fish, characterized by a progressive loss of body mass.

For aquatic invertebrates and plants, the sensitivity to dioxin-like compounds is generally considered to be lower than that of vertebrates. However, as integral components of aquatic food webs, their contamination can facilitate the transfer of these persistent compounds to higher trophic levels.

Table 1: Ecotoxicological Data for Dioxin Congeners in Aquatic Organisms (Illustrative)

| Organism | Compound | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 2,3,7,8-TCDD | Early Life Stage Mortality (LD50) | 0.2 µg/kg | waterquality.gov.au |

| Fathead Minnow (Pimephales promelas) | 2,3,7,8-TCDD | Growth Inhibition (EC20) | 0.003 µg/L | waterquality.gov.au |

| Daphnia magna | 2,3,7,8-TCDD | Chronic Reproduction (NOEC) | 0.002 µg/L | waterquality.gov.au |

Receptor-Mediated Responses in Aquatic Biota (e.g., Aryl Hydrocarbon Receptor Activation)

The toxic effects of 1,2,4,6,7-PeCDD, like other dioxin-like compounds, are primarily mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that is highly conserved across vertebrate species, including fish.

Upon binding to a ligand such as 1,2,4,6,7-PeCDD, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P4501A (CYP1A). The induction of CYP1A is a well-established biomarker of exposure to AhR agonists.

While the binding affinity of 1,2,4,6,7-PeCDD to the AhR is generally lower than that of 2,3,7,8-TCDD, it is still capable of eliciting a toxic response. The magnitude of this response is dependent on the specific AhR isoform present in the aquatic species, as different species and even different strains within a species can exhibit varying sensitivities to different dioxin congeners.

Ecological Impact on Terrestrial Ecosystems

In terrestrial environments, 1,2,4,6,7-PeCDD can be deposited from atmospheric sources and can contaminate soil, vegetation, and consequently, terrestrial wildlife. Its persistence leads to long-term exposure risks for soil-dwelling organisms and animals higher up the food chain.

Effects on Terrestrial Fauna and Flora

Detailed studies on the specific effects of 1,2,4,6,7-PeCDD on terrestrial fauna and flora are scarce. However, research on other dioxins in wildlife, such as birds and mammals, has demonstrated a range of adverse effects including reproductive impairment, developmental abnormalities, and immunosuppression. nih.gov Piscivorous birds and mammals are particularly at risk due to the biomagnification of dioxins in aquatic food chains.

For terrestrial plants, uptake of dioxins from the soil is generally low, but surface contamination of foliage can be a route of exposure for herbivores. The primary concern regarding terrestrial flora is its role as a vector for transferring the contaminant to higher trophic levels.

Aryl Hydrocarbon Receptor Activation and Related Mechanisms in Wildlife

Similar to aquatic organisms, the toxic effects of 1,2,4,6,7-PeCDD in terrestrial wildlife are mediated through the AhR pathway. Activation of the AhR in wildlife can lead to a cascade of downstream events, including altered gene expression and disruption of normal physiological processes.

Studies on rats have compared the dose-responses of various PCDD congeners, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a close isomer of the compound of interest. These studies have shown that for endpoints such as cytochrome P4501A1 induction, thymus atrophy, and dental defects, the effects are similar in both sensitive and resistant rat strains, supporting the central role of the AhR in mediating these toxicities. nih.gov It is plausible that 1,2,4,6,7-PeCDD would follow a similar mechanism of action.

Structure-Activity Relationships in Environmental Toxicity

The toxicity of different PCDD congeners is highly dependent on their molecular structure, specifically the number and position of chlorine atoms. The most toxic congeners, such as 2,3,7,8-TCDD, are planar molecules with chlorine atoms in the lateral 2, 3, 7, and 8 positions. This configuration allows for high-affinity binding to the AhR.

Toxic Equivalency Factor (TEF) Derivation for Environmental Species

The Toxic Equivalency Factor (TEF) is a tool used to assess the toxicity of mixtures of dioxin-like compounds. wa.gov This system expresses the toxicity of individual polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners in relation to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. researchgate.net The derivation of TEFs is fundamentally linked to a congener's ability to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates most, if not all, of the toxic effects associated with dioxins. wa.govresearchgate.netwikipedia.org

A critical structural requirement for high-affinity AhR binding and significant dioxin-like toxicity is the presence of chlorine atoms in the lateral positions of the dibenzo-p-dioxin structure, specifically at carbons 2, 3, 7, and 8. ca.govnih.gov Congeners with this substitution pattern are considered the most toxic. researchgate.netca.gov

The subject of this article, 1,2,4,6,7-Pentachlorodibenzo-p-dioxin, is a non-2,3,7,8-substituted congener. It lacks the required lateral chlorine atom at position 3. The absence of this specific substitution pattern drastically reduces its ability to bind to the AhR. Consequently, its potential to elicit AhR-mediated toxic responses is considered negligible compared to 2,3,7,8-substituted congeners.

For this reason, this compound is not assigned a TEF value in the internationally recognized World Health Organization (WHO) TEF scheme for mammals, fish, or birds. In the context of assessing dioxin-like toxicity, its contribution is considered to be zero.

Frameworks for Ecological Risk Assessment

Ecological Risk Assessment (ERA) is a process that evaluates the likelihood of adverse ecological effects occurring from exposure to environmental stressors, such as chemical contaminants. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has established a framework for conducting ERAs for dioxin-like compounds, which is organized into three main phases:

Problem Formulation : This initial phase defines the objectives and scope of the assessment. It involves identifying the contaminants of concern, the ecosystems and species at risk (receptors), the specific effects to be evaluated (assessment endpoints), and developing a conceptual model that links sources, environmental pathways, and receptors.

Analysis Phase : This phase involves two key components:

Exposure Characterization : Quantifies the contact or co-occurrence of the stressor with the ecological receptors. For dioxins, this involves measuring or modeling the concentrations of various congeners in relevant environmental media like soil, sediment, water, and biota.

Ecological Effects Characterization : Evaluates the evidence that exposure to the stressor causes an adverse response. This involves developing a stressor-response profile from toxicological data.

Risk Characterization : In the final phase, the results of the exposure and effects analyses are integrated to estimate the probability and magnitude of adverse effects. This includes describing the nature of the risks, the confidence in the assessment, and the major uncertainties.

Within this framework, the TEF methodology is a crucial tool for assessing mixtures of dioxin-like compounds. wa.gov To evaluate the combined risk, the concentration of each 2,3,7,8-substituted congener in a sample is multiplied by its specific TEF to yield a Toxic Equivalent Concentration (TEC). These TECs are then summed to produce a total Toxic Equivalency (TEQ) for the mixture, expressed as an equivalent concentration of 2,3,7,8-TCDD. wa.gov

In an ERA focused on dioxin-like toxicity, this compound would not contribute to the final TEQ value because it is not assigned a TEF. While it may be identified and quantified during congener-specific chemical analysis, its risk in terms of AhR-mediated effects is considered negligible. However, the analysis of non-2,3,7,8-substituted congeners can be important in forensic environmental studies for identifying potential contamination sources, as different industrial and combustion processes can produce unique congener profiles. diva-portal.orgresearchgate.net

Environmental Biomonitoring in Non-Human Species

Consequently, a wide range of non-human species are used as bioindicators for PCDD contamination. Congener-specific analyses, which would include the measurement of this compound, are performed on tissues from various organisms across different trophic levels and environmental compartments. regulations.gov The inclusion of non-2,3,7,8-substituted congeners in these analyses, while not relevant for TEQ calculations, is valuable for understanding the environmental fate and transport of the entire class of compounds and for source apportionment. researchgate.net

Table 1: Examples of Non-Human Species and Matrices Used in PCDD Biomonitoring

| Category | Species/Matrix Examples | Environment |

|---|---|---|

| Aquatic Invertebrates | Mussels, Oysters, Crustaceans | Marine, Estuarine, Freshwater |

| Fish | Carp, Rainbow Trout, Herring, Lake Trout | Freshwater, Marine |

| Birds | Guillemot, Eagles, Cormorants (eggs, tissues) | Terrestrial, Aquatic |

| Mammals | Mink, Seals, Whales (blubber, liver) | Terrestrial, Aquatic |

| Vegetation | Tree Bark, Pine Needles, Moss | Terrestrial |

Regulatory Science and Environmental Management of 1,2,4,6,7 Pentachlorodibenzo P Dioxin

National and International Regulatory Frameworks

The management and regulation of 1,2,4,6,7-Pentachlorodibenzo-p-dioxin (1,2,4,6,7-PeCDD) are primarily addressed through frameworks governing the broader category of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These compounds are rarely regulated on an individual congener basis but rather as a group of toxicologically similar chemicals.

Stockholm Convention on Persistent Organic Pollutants (POPs)

The most significant international treaty is the Stockholm Convention, a global agreement to protect human health and the environment from persistent organic pollutants (POPs). epa.govepd.gov.hkun.org PCDDs, including 1,2,4,6,7-PeCDD, are not intentionally produced but are generated as unintentional by-products of various industrial and combustion processes. Consequently, they are listed in Annex C of the Convention. iisd.org

Under Article 5 of the Convention, parties are obligated to take measures to reduce or eliminate releases from unintentional production. This includes:

Developing national action plans to identify, characterize, and manage releases. state.gov

Promoting the use of "Best Available Techniques" (BAT) and "Best Environmental Practices" (BEP) for new and existing sources.

Establishing and maintaining release inventories.

Source categories identified in the Convention with the potential for high PCDD/PCDF formation include waste incineration, thermal processes in the metallurgical industry, and the production of certain chemicals like chlorophenols.

United States Regulatory Framework

In the United States, several federal statutes administered by the Environmental Protection Agency (EPA) address dioxin contamination. olympianwatertesting.com

Clean Air Act (CAA): 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic dioxin, is listed as a hazardous air pollutant, leading to regulations on industrial emissions. clu-in.org

Clean Water Act (CWA): This act regulates the discharge of dioxins into bodies of water through the National Pollutant Discharge Elimination System (NPDES) permitting program. clu-in.org

Safe Drinking Water Act (SDWA): The SDWA sets a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water. clu-in.org

Resource Conservation and Recovery Act (RCRA): Certain dioxin-containing wastes are listed as hazardous and are subject to specific treatment and disposal requirements. clu-in.org

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): Also known as Superfund, this act lists 2,3,7,8-TCDD as a hazardous substance, requiring cleanup of contaminated sites. The EPA uses a preliminary remediation goal for dioxin in residential soil. clu-in.orgepa.gov

European Union Regulatory Framework

The European Union (EU) has implemented a comprehensive strategy to reduce exposure to dioxins and related compounds. Regulation (EC) No 1881/2006 sets maximum levels for certain contaminants, including the sum of dioxins and dioxin-like PCBs, in foodstuffs and animal feed. europa.eudigicomply.com These levels are periodically reviewed and updated. For instance, Regulation (EU) 2022/2002 amended the maximum levels for dioxins in various food products, which became effective in January 2023. digicomply.comfoodtimes.eu The EU also implements the Stockholm Convention through Regulation (EU) 2019/1021 on persistent organic pollutants. europa.eu Furthermore, directives on industrial emissions and waste incineration set strict limits for dioxin releases into the environment. europa.eu

Environmental Monitoring Programs and Data Collection

Environmental monitoring is crucial for assessing the extent of contamination, identifying sources, and evaluating the effectiveness of regulatory actions. Monitoring for 1,2,4,6,7-PeCDD is typically part of broader programs that analyze a range of dioxin and furan (B31954) congeners in various environmental media.

National Monitoring Efforts

In the U.S., the EPA established the National Dioxin Air Monitoring Network (NDAMN) in 1998 to determine background air concentrations of PCDDs, PCDFs, and dioxin-like compounds in rural and remote areas. epa.gov This helps to track trends and understand the long-range transport of these pollutants. epa.gov The U.S. Food and Drug Administration (FDA) also runs monitoring programs for dioxins in the food and animal feed supply, including the Total Diet Study (TDS), which assesses levels in core foods. fda.gov State-level agencies also conduct their own monitoring. For example, Maine's Dioxin Monitoring Program, established in 1988, focuses on determining dioxin contamination in the state's waters and fisheries, often sampling fish near industrial sources like pulp mills. fomb.org

Data Collection and Analytical Methods

Collecting and analyzing environmental samples for specific dioxin congeners like 1,2,4,6,7-PeCDD is a complex process.

Sampling: Samples are collected from various environmental compartments, including air, water, soil, sediment, and biological tissues (e.g., fish). nih.gov Air sampling often involves long-term collection devices that pass large volumes of air through a filter and an adsorbent resin cartridge. regulations.gov

Analysis: The standard analytical method is high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS). This highly sensitive and specific technique can separate and quantify individual congeners, even at trace concentrations (parts per trillion or quadrillion).

Screening: Due to the cost and complexity of HRGC/HRMS, screening methods are sometimes used for high-throughput analysis. These can include bioassays like the Dioxin-Responsive Chemically Activated Luciferase gene eXpression (DR-CALUX) method, which measures the total dioxin-like toxicity of a sample. europa.eu

The EPA's Environmental Technology Verification (ETV) Program has evaluated several advanced dioxin emission monitoring systems designed to replace traditional manual stack sampling, aiming for more continuous or long-term data collection. regulations.gov

Policy Development and Environmental Standards

Policy development for 1,2,4,6,7-PeCDD and other dioxins is based on their high toxicity, persistence, and ability to bioaccumulate. who.int A central tool in this process is the Toxic Equivalency (TEQ) concept, which allows for the risk assessment of complex mixtures of these compounds. wikipedia.org

Toxic Equivalency Factors (TEFs)

The TEQ approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual dioxin and dioxin-like compounds relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.org The World Health Organization (WHO) periodically convenes expert meetings to re-evaluate and assign consensus TEF values for human and mammalian risk assessment. nih.gov The TEF for 1,2,4,6,7-PeCDD is 1.0, indicating it is considered to have the same toxic potential as 2,3,7,8-TCDD. nih.govepa.gov

The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. nih.govornl.gov This single TEQ value is then used for risk assessment and comparison against regulatory standards. wikipedia.org

Table 7.3.1: WHO 2005 Toxic Equivalency Factors for Polychlorinated Dibenzo-p-dioxins (PCDDs)

| Compound | Abbreviation | WHO-TEF 2005 |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,4,7,8-HxCDD | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1,2,3,7,8,9-HxCDD | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 1,2,3,4,6,7,8-HpCDD | 0.01 |

| Octachlorodibenzo-p-dioxin | OCDD | 0.0003 |

Source: Adapted from Van den Berg et al. (2006). nih.gov

Environmental Standards

Environmental standards are almost always expressed in terms of TEQ.

Food and Feed: The EU has established maximum levels (MLs) for the sum of dioxins and dioxin-like PCBs in various foodstuffs, such as fish, meat, eggs, and milk, to protect consumers. foodtimes.eueurofins.debund.de

Soil: The U.S. EPA uses a screening level and preliminary remediation goal for dioxin TEQ in residential soil at Superfund sites. epa.gov The Agency for Toxic Substances and Disease Registry (ATSDR) also has a screening level for dioxins in residential soil based on non-cancer risks. epa.gov

Air and Water: The EU has set an emission limit value of 0.1 ng TEQ/m³ for waste incineration plants. europa.eu In the U.S., the Safe Drinking Water Act has an MCL for 2,3,7,8-TCDD. clu-in.org

Scientific Consensus on Environmental Implications and Future Research Directions

There is a strong scientific consensus that 1,2,4,6,7-PeCDD, as a 2,3,7,8-substituted PCDD, is a persistent, bioaccumulative, and toxic substance. thegef.orgresearchgate.net Its environmental behavior and implications are intrinsically linked to these characteristics.

Environmental Fate and Implications

Persistence: Dioxins are chemically stable and resistant to natural degradation processes, with environmental half-lives that can extend for many years or even decades in soil and sediment. who.intresearchgate.net

Bioaccumulation: Due to their lipophilic (fat-soluble) nature, these compounds accumulate in the fatty tissues of organisms. who.int This leads to biomagnification, where concentrations increase at successively higher levels of the food chain, with the highest levels often found in predatory fish, birds, and mammals. who.int

Long-Range Transport: Dioxins can be transported over long distances from their sources via atmospheric currents, leading to their presence in remote ecosystems like the Arctic, far from any industrial activity. un.org

The primary environmental implication is the contamination of the food chain, which is the main route of human exposure. The presence of 1,2,4,6,7-PeCDD and other toxic congeners in soil, sediment, and water can lead to uptake by plants and animals, eventually reaching humans through the consumption of meat, dairy products, and fish. nih.gov

Future Research Directions

While much is known about dioxins, scientific bodies have identified areas where further research is needed to refine risk assessments and improve environmental management:

Emission Inventories: Continuous improvement of emission inventories from both industrial and diffuse sources (e.g., backyard burning) is needed to better understand and manage releases. regulations.gov

Environmental Fate Modeling: More research is needed to improve models that predict the environmental transport and fate of individual congeners in different climates and ecosystems. researchgate.net

TEF Refinement: The TEF system is a critical risk assessment tool, but it has uncertainties. nih.gov Ongoing research into the relative potencies of different congeners, especially in complex mixtures and in human-relevant biological systems, is needed to ensure the TEFs are as accurate as possible. nih.govnih.gov

Monitoring Technologies: The development of more cost-effective and real-time or near-real-time monitoring technologies would allow for better tracking of emissions and environmental levels, enabling more rapid responses to contamination events. epa.gov

Non-traditional Sources: Further investigation is needed into the formation and release of dioxins from less-understood sources, such as natural processes (e.g., forest fires) and specific industrial chemical production processes.

Q & A

Q. How is 1,2,4,6,7-Pentachlorodibenzo-p-dioxin quantified in environmental samples using advanced analytical techniques?

Quantification typically employs gas chromatography tandem mass spectrometry (GC-MS/MS) with isotope dilution. The method achieves low limits of quantification (LOQs), e.g., 0.060 pg/µL in food matrices, by monitoring specific ion transitions and using isotopically labeled internal standards to correct for matrix effects . EPA Method 23 outlines protocols for isomer-specific separation, requiring high-resolution columns to resolve structural analogs .

Q. What is the environmental fate of this compound based on its physicochemical properties?